DIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE

Lipophilicity Partition coefficient Environmental fate

Sourcing position-specific PAH aldehydes for metabolite synthesis often means compromising on purity or isomer identity. Dibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-54-0) eliminates this uncertainty as a certified reference standard with defined XLogP3 6.7 and a single formyl at the 7-position. - Single 7-formyl ensures distinct metabolic oxidation pattern vs. 10-isomer or parent hydrocarbon - ≥98% purity supports direct use as a GC-MS/LC-MS/MS reference standard for oxygenated PAH quantification - Scalable custom synthesis with global cold-chain shipping ensures supply continuity for long-term studies

Molecular Formula C25H14O
Molecular Weight 330.4 g/mol
CAS No. 63040-54-0
Cat. No. B13949517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIBENZO(b,def)CHRYSENE-7-CARBOXALDEHYDE
CAS63040-54-0
Molecular FormulaC25H14O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C6=CC=CC=C56)C=O)C=C3
InChIInChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-10-9-16-13-15-5-1-2-6-17(15)20-11-12-22(23)25(21)24(16)20/h1-14H
InChIKeySMNAQDLLFBJHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo(b,def)chrysene-7-carboxaldehyde: Identity & Procurement Overview


Dibenzo(b,def)chrysene-7-carboxaldehyde (CAS 63040-54-0), systematically named hexacyclo[10.10.2.0²,⁷.0⁹,²³.0¹³,¹⁸.0²⁰,²⁴]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene-8-carbaldehyde, is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) monoaldehyde with formula C₂₅H₁₄O and molecular weight 330.4 g/mol [1]. It belongs to the dibenzopyrene family and carries a single formyl substituent at the 7-position of the dibenzo[b,def]chrysene core, placing it at the intersection of extended aromaticity and aldehyde reactivity [1]. The compound is also known as 5-Formyl-3,4:8,9-dibenzopyrene and bears BRN 2594145 [1].

1
7‑position formylated dibenzopyrene for PAH metabolite synthesis and DNA adduct research
2
Extended π‑system with single aldehyde handle supports enzyme substrate profiling and environmental reference standard workflows
3
Reported XLogP3 profile distinct from parent hydrocarbon; may support chromatographic method development and fate‑and‑transport modeling

Dibenzo(b,def)chrysene-7-carboxaldehyde: Why Generic Swaps Fail


Substituting dibenzo(b,def)chrysene-7-carboxaldehyde with a generic 'PAH aldehyde' or even a closely related positional isomer introduces quantifiable deviations in lipophilicity, hydrogen-bonding capacity, and electronic structure that alter partitioning behavior, enzyme recognition, and chemical reactivity [1]. Unlike smaller aldehydes (e.g., phenanthrene-9-carboxaldehyde), the extended dibenzopyrene π‑system imposes a markedly higher XLogP3 of 6.7, shifting the compound into a different bioavailability and solvent-partitioning regime [1]. Furthermore, the specific 7‑position formylation on the dibenzo[b,def]chrysene scaffold cannot be mimicked by the 10‑carboxaldehyde isomer (CAS 2869‑59‑2) or the parent hydrocarbon, because the position of the aldehyde dictates both the molecular electrostatic potential and the preferred sites of metabolic oxidation [2]. The data below quantify these differences and demonstrate why only the 7‑carboxaldehyde derivative meets the precise physicochemical and reactivity requirements for structure‑activity studies, metabolite synthesis, and certified reference material programs.

This Product
7‑carboxaldehyde isomer with aldehyde at the 7‑position of dibenzo[b,def]chrysene
10‑Carboxaldehyde Isomer (CAS 2869‑59‑2)
Aldehyde position shift may alter electrostatic potential and metabolic oxidation sites
Positional isomer substitution may shift molecular recognition and partitioning behavior; structure‑activity interpretation may not transfer directly.
This Product
Single aldehyde oxygen provides one H‑bond acceptor site
Parent Hydrocarbon (CAS 189‑64‑0)
Zero H‑bond acceptors; lacks aldehyde functionality entirely
Parent hydrocarbon cannot support ALDH substrate studies, aldehyde‑specific derivatization, or hydrogen‑bonding interactions required for receptor binding assays.
This Product
MW 330.4 g/mol; distinct chromatographic retention profile
14‑Methyl Homolog (CAS 63040‑57‑3)
MW 344.4 g/mol; added steric bulk ortho to aldehyde
Mass difference and steric effects may shift chromatographic resolution and formyl‑group reactivity; co‑elution risk requires method‑specific review.

Dibenzo(b,def)chrysene-7-carboxaldehyde: Quantified Comparison with Analogs


Lipophilicity Shift vs. Parent Hydrocarbon

The introduction of a single formyl group reduces the computed XLogP3 from 7.0 for the parent dibenzo(b,def)chrysene (CAS 189‑64‑0) to 6.7 for dibenzo(b,def)chrysene-7-carboxaldehyde, a Δ of –0.3 log units [1]. This shift reflects the polar contribution of the aldehyde oxygen and translates to an approximately 2‑fold reduction in n‑octanol/water partition coefficient, which has measurable consequences for reversed‑phase chromatographic retention, soil adsorption coefficients (Kₒc), and bioconcentration factor predictions [1].

Lipophilicity Shift vs. Parent
Head-to-head
XLogP3 6.7 vs Parent: XLogP3 7.0
Δ –0.3 log units (~2‑fold lower partition coefficient)
Supports distinct reversed‑phase retention and environmental partitioning predictions
Computed by XLogP3 algorithm; experimental log P not reported
Lipophilicity Partition coefficient Environmental fate

Hydrogen-Bond Acceptor vs. Parent Hydrocarbon

Dibenzo(b,def)chrysene-7-carboxaldehyde possesses one hydrogen‑bond acceptor (the aldehyde oxygen), whereas the parent hydrocarbon dibenzo(b,def)chrysene has zero [1]. This single acceptor site enables the aldehyde to engage in specific dipole‑dipole and hydrogen‑bonding interactions with polar stationary phases, biological receptors, and protic solvents that are inaccessible to the fully hydrocarbon parent [1]. In practical terms, this translates to differentiated solubility profiles and altered retention on normal‑phase and HILIC columns.

H‑Bond Acceptor Count
Head-to-head
1 H‑bond acceptor vs Parent: 0 acceptors
Absolute gain of aldehyde oxygen functionality
Enables hydrogen‑bonding interactions for receptor binding and polar stationary‑phase retention
Cactvs descriptor; parent hydrocarbon lacks this interaction mode
Hydrogen bonding Solubility Molecular recognition

Molecular Weight & Boiling Point vs. Methyl Homolog

Dibenzo(b,def)chrysene-7-carboxaldehyde (MW 330.4 g/mol, predicted bp 606.9 °C at 760 mmHg) is lighter and more volatile than its 14‑methyl homolog (CAS 63040‑57‑3, MW 344.4 g/mol) [1][2][3]. The 14‑methyl substitution adds 14 g/mol and increases steric bulk ortho to the aldehyde, which can retard formyl‑group reactions and alter crystal packing. For gas‑chromatographic separation or mass‑spectrometric identification, the 14 Da mass difference provides unequivocal differentiation.

MW & Boiling Point vs. Methyl Homolog
Head-to-head
MW 330.4 g/mol vs 14‑Methyl: MW 344.4
ΔMW –14.0 g/mol; bp ~606.9 °C vs ~615 °C predicted
Mass difference supports unequivocal GC‑MS differentiation from methyl homolog
Boiling points predicted by ACD/Labs Percepta; experimental bp not reported
Molecular weight Boiling point Physical properties

Enzymatic Oxidation: Aldehyde vs. Parent Hydrocarbon

Fused polycyclic aromatic aldehydes, including those built on the dibenzopyrene scaffold, are documented as tight‑binding, slow‑turnover substrates for human mitochondrial aldehyde dehydrogenase ALDH‑2, with Kₘ values typically in the low nanomolar range [1]. While the parent hydrocarbon dibenzo(b,def)chrysene is not an ALDH substrate, the 7‑carboxaldehyde derivative is expected to undergo NAD⁺‑dependent oxidation to the corresponding carboxylic acid, a key metabolic activation pathway in carcinogen studies [1]. This functionalization is absent in the hydrocarbon and is tunable only through the aldehyde group.

ALDH‑2 Substrate Activity
Class-level
Expected tight‑binding ALDH‑2 substrate via NAD⁺‑dependent oxidation to carboxylic acid
Supports PAH metabolic activation and DNA adduct formation studies
Class‑level inference from Klyosov 1996; direct Kₘ for this compound not reported
Aldehyde dehydrogenase Enzyme substrate Metabolism

Dibenzo(b,def)chrysene-7-carboxaldehyde: Application Scenarios


Carcinogen Metabolite & DNA Adduct Studies

The 7‑carboxaldehyde serves as a direct precursor for synthesizing putative carcinogenic bis‑dihydrodiol and diol‑epoxide metabolites of dibenzo[b,def]chrysene, leveraging the aldehyde as a functional handle for Wittig olefination and subsequent asymmetric dihydroxylation [5][4]. Its defined XLogP3 of 6.7 and single H‑bond acceptor distinguish it from the parent hydrocarbon, ensuring correct lipophilicity for cellular uptake assays and allowing specific hydrogen‑bonding contacts within the aryl hydrocarbon receptor (AhR) binding pocket [3].

Environmental PAH Monitoring Reference Material

The unique boiling point (606.9 °C) and mass (330.4 g/mol) of dibenzo(b,def)chrysene-7-carboxaldehyde, coupled with its chromatographic resolution from the 14‑methyl homolog (ΔMW 14 Da), make it suitable as a certified reference standard for GC‑MS and LC‑MS/MS quantification of oxygenated PAHs in air particulate matter, soil, and sediment extracts [5][4].

Aldehyde Dehydrogenase Isozyme Profiling

As a representative high‑molecular‑weight fused polycyclic aldehyde, this compound can be employed in kinetic assays of ALDH‑2 versus ALDH‑1 to probe the influence of extended π‑conjugation on substrate affinity and turnover (class‑level inference from Klyosov 1996) [5]. The presence of a single aldehyde group avoids confounding effects seen with dialdehydes or ketones, enabling clean kinetic interpretation.

Organic Electronics & Photophysical Research

The extended dibenzopyrene chromophore, combined with the electron‑withdrawing formyl substituent, modulates the HOMO‑LUMO gap and fluorescence quantum yield relative to the parent hydrocarbon [5]. Density (1.365 g/cm³) and the high boiling point inform vacuum sublimation protocols for thin‑film deposition; the compound can serve as a building block for contorted PAH semiconductors or fluorescent probes.

Application
Selection Property
Validation Focus
PAH metabolic activation & DNA adduct studies
7‑position aldehyde as synthetic handle for diol‑epoxide metabolite synthesis
ALDH‑mediated oxidation and AhR binding pathway context
Environmental PAH analytical reference standard
Chromatographic resolution from methyl homolog and distinct mass profile
GC‑MS / LC‑MS/MS quantification method review for oxygenated PAHs
ALDH isozyme substrate profiling
Single aldehyde group avoids confounding effects of dialdehydes or ketones
Kinetic interpretation of ALDH‑2 vs ALDH‑1 substrate affinity
Organic electronics & photophysical research
Extended dibenzopyrene chromophore with electron‑withdrawing formyl group
HOMO‑LUMO gap modulation and fluorescence quantum yield review
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